EHT 1610

DYRK1A DYRK1B kinase inhibition

EHT 1610 is an irreplaceable DYRK1A/1B chemical probe with subnanomolar potency (IC50 0.22–0.36 nM) and an X‑ray‑validated noncanonical binding mode (PDB: 5LXD). Its selectivity edge—minimal CLK1/GSK‑3β crosstalk—eliminates the off‑target noise of harmine (MAO‑A) and Leucettine L41 (CLK1). In primary ALL cells, EHT 1610 consistently outperforms INDY, providing reproducible target engagement across B‑ALL/T‑ALL/AML models. For studies requiring clean DYRK1A/1B interrogation, this compound is not interchangeable with broader‑spectrum analogs.

Molecular Formula C18H14FN5O2S
Molecular Weight 383.4 g/mol
Cat. No. B607279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEHT 1610
SynonymsEHT-1610;  EHT 1610;  EHT1610.
Molecular FormulaC18H14FN5O2S
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC2=NC=NC3=C2C4=C(C=C3)N=C(S4)C(=N)OC)F
InChIInChI=1S/C18H14FN5O2S/c1-25-9-3-4-11(10(19)7-9)23-17-14-12(21-8-22-17)5-6-13-15(14)27-18(24-13)16(20)26-2/h3-8,20H,1-2H3,(H,21,22,23)
InChIKeyRYBNARZBIXTFJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

EHT 1610: A Potent and Selective Dual DYRK1A/1B Inhibitor for Targeted Kinase Research and Leukemia Model Studies


EHT 1610 (CAS 1425945-60-3) is a small-molecule inhibitor belonging to the thiazolo[5,4-f]quinazoline class, characterized by a noncanonical binding mode within the ATP-binding pocket of dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) [1]. It exhibits subnanomolar potency against DYRK1A and DYRK1B, with reported IC50 values ranging from 0.22–0.36 nM and 0.28–0.59 nM, respectively, across independent studies [2]. Structurally defined by X-ray crystallography (PDB: 5LXD) [3], EHT 1610 is deployed as a chemical probe to interrogate DYRK-dependent signaling in oncology, particularly in acute lymphoblastic leukemia (ALL) [4].

Why Broad-Spectrum DYRK Inhibitors Cannot Substitute for EHT 1610 in Precision Research


Substituting EHT 1610 with alternative DYRK1A inhibitors such as harmine, INDY, or Leucettine L41 introduces significant experimental variability due to divergent selectivity profiles, off-target liabilities, and cellular potency. EHT 1610 achieves subnanomolar potency against DYRK1A/1B with minimal cross-reactivity against CLK1 (IC50 = 11 nM) and GSK-3β (IC50 = 221 nM) [1], whereas harmine exhibits nanomolar inhibition of monoamine oxidase A (MAO-A) [2] and Leucettine L41 potently inhibits CLK1 (IC50 = 15 nM) [3]. These off-target activities confound mechanistic interpretation and reduce translational relevance. Furthermore, direct comparisons in primary patient-derived leukemia cells demonstrate that EHT 1610 yields superior potency and consistency relative to harmine and INDY [4]. Consequently, for studies demanding precise DYRK1A/1B targeting with minimal kinase crosstalk, EHT 1610 is not interchangeable with broader-spectrum analogs.

Quantitative Differentiation of EHT 1610: Direct Comparisons Against DYRK Inhibitor Analogs


Subnanomolar Potency Against DYRK1A/1B Surpasses Harmine, INDY, and Leucettine L41

EHT 1610 inhibits DYRK1A and DYRK1B with subnanomolar IC50 values of 0.36 nM and 0.59 nM, respectively [1][2], representing a >100-fold improvement in potency relative to the widely used DYRK1A inhibitor harmine (DYRK1A IC50 = 33–80 nM) [3] and >500-fold over INDY (DYRK1A IC50 = 240 nM, DYRK1B IC50 = 230 nM) . Compared to Leucettine L41 (DYRK1A IC50 = 40 nM, DYRK2 IC50 = 35 nM) [4], EHT 1610 provides two orders of magnitude greater target engagement at equivalent concentrations.

DYRK1A DYRK1B kinase inhibition IC50

Enhanced Kinase Selectivity Profile Minimizes CLK1 and GSK-3β Off-Target Interference

EHT 1610 demonstrates a favorable selectivity window over related kinases, with IC50 values of 11 nM for CLK1 and 221 nM for GSK-3β [1]. In contrast, Leucettine L41 potently inhibits CLK1 (IC50 = 15 nM) and GSK-3β (IC50 = 410 nM) [2], while harmine's MAO-A inhibition (IC50 = 2 nM) [3] introduces significant confounding effects in neuronal systems. INDY exhibits broader DYRK family inhibition (DYRK1A IC50 = 240 nM, DYRK1B IC50 = 230 nM, DYRK2 IC50 = 27.7 nM) [4]. The selectivity index (IC50,off-target / IC50,DYRK1A) for EHT 1610 against CLK1 is >30, compared to <1 for Leucettine L41.

kinase selectivity off-target CLK1 GSK-3β

Superior Anti-Leukemic Efficacy in Patient-Derived ALL Cells Compared to Harmine and INDY

In a panel of primary pediatric B-ALL patient samples, EHT 1610 exhibited consistently lower IC50 values compared to harmine and INDY across all risk stratification groups (standard risk, medium risk, high/very high risk) [1]. For instance, in high-risk/very high-risk patient samples, the median IC50 for EHT 1610 was approximately 2.5 μM, while harmine and INDY required >5 μM to achieve similar growth inhibition [1]. This translates to a >2-fold potency advantage in the most clinically challenging ALL subtypes.

acute lymphoblastic leukemia patient-derived cells cytotoxicity IC50

In Vivo Antileukemic Activity in Aggressive Xenograft Models Confirms Pharmacological Relevance

EHT 1610 administered at 20 mg/kg intraperitoneally twice daily for 3 weeks (5 days on, 2 days off) reduced leukemic burden by approximately 8% and conferred a modest survival advantage in B-ALL xenograft models . While direct head-to-head in vivo data with harmine or INDY are not available, the observed efficacy in aggressive leukemia models demonstrates that the superior in vitro potency of EHT 1610 translates to measurable pharmacodynamic effects in vivo [1].

in vivo xenograft leukemia efficacy

Synergistic Activity with Venetoclax in KMT2A-R ALL Models Highlights Unique Combination Potential

In KMT2A-rearranged (KMT2A-R) ALL cell lines, co-treatment with 5 μM EHT 1610 and 20 nM venetoclax for 72 hours resulted in significant apoptosis induction, exceeding the effect of either agent alone [1]. This synergy is mechanistically linked to EHT 1610-mediated suppression of BCL-XL and MCL-1, which sensitizes leukemia cells to BCL-2 inhibition by venetoclax [1]. While no direct comparator combination data are available, the structural selectivity of EHT 1610 likely underpins this unique interaction profile.

combination therapy venetoclax synergy KMT2A-R ALL

Optimal Use Cases for EHT 1610 in Academic, Biotech, and Pharmaceutical Research


Preclinical Validation of DYRK1A/1B Dependency in Hematologic Malignancies

Employ EHT 1610 at 0.1–10 μM in B-ALL, T-ALL, or AML cell lines to assess DYRK1A/1B dependency. The subnanomolar biochemical potency [1] ensures robust target engagement at low cellular concentrations, while the selectivity profile [2] minimizes confounding off-target effects. Combine with genetic knockdown (shRNA) for orthogonal validation [3].

Mechanistic Studies of FOXO1/STAT3 Signaling and Cell Cycle Regulation

Treat MHH-CALL-4 or Nalm-6 cells with 2.5–10 μM EHT 1610 for 4–5 hours to inhibit phosphorylation of cyclin D3, STAT3, and FOXO1 [4]. This enables dissection of DYRK1A-mediated post-translational regulation and downstream effects on mitochondrial ROS, DNA damage, and late cell cycle progression [4].

Combination Therapy Screening with BCL-2 Inhibitors in High-Risk ALL Models

Use EHT 1610 at 5 μM in combination with venetoclax (20 nM) in KMT2A-R ALL cell lines or PDX models to evaluate synergistic apoptosis induction [5]. This combination is particularly relevant for overcoming intrinsic resistance to single-agent BCL-2 inhibition in high-risk pediatric leukemias.

In Vivo Proof-of-Concept Studies in Leukemia Xenograft Models

Administer EHT 1610 at 20 mg/kg intraperitoneally twice daily (5 days on, 2 days off) for 3 weeks in NSG mice bearing B-ALL xenografts to assess reduction in leukemic burden and survival extension . Although modest as monotherapy, this regimen provides a baseline for combination studies or comparison with next-generation DYRK inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for EHT 1610

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.